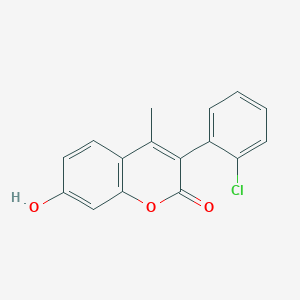![molecular formula C15H15ClN2O3 B2569546 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide CAS No. 832740-06-4](/img/structure/B2569546.png)
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Enzyme Inhibition
Compounds derived from similar chemical structures have been synthesized and evaluated for their inhibition properties against specific enzymes. For example, novel heterocyclic compounds synthesized from related structures showed significant lipase and α-glucosidase inhibition, suggesting potential applications in the treatment of conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activity
Similar benzohydrazide derivatives have been synthesized and tested for antimicrobial properties. The research indicates these compounds exhibit moderate to significant activity against various bacterial and fungal strains, highlighting the potential of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide in developing new antimicrobial agents (Xiao-ming Hu et al., 2015).
Photophysical Properties
Studies on similar compounds have also focused on their photophysical properties, including UV light absorption and fluorescence. These properties suggest applications in the development of new materials for optical devices, sensors, or fluorescent markers (M. Zaltariov et al., 2015).
Environmental Degradation
Research into the electrochemical degradation of chlorophenoxy and related compounds in acidic aqueous medium has provided insights into environmental applications, such as the removal of pollutants from water sources. The efficiency of certain electrochemical methods in degrading these compounds highlights potential environmental remediation applications (Brillas et al., 2003).
Synthesis of Novel Compounds
The synthesis of novel compounds from similar chemical structures, exhibiting a range of biological activities, underscores the versatility of these molecules. These activities include antiproliferative effects on cancer cells, indicating potential applications in cancer research (Romagnoli et al., 2008).
properties
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-13-7-6-10(15(19)18-17)8-11(13)9-21-14-5-3-2-4-12(14)16/h2-8H,9,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOQECAUVWEDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]butanamide](/img/structure/B2569463.png)


![5-[4-Chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2569467.png)


![2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline](/img/structure/B2569471.png)



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2569476.png)
![1,7-dimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2569482.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2569483.png)
![3-[1-(2-Chlorophenyl)-2-nitroethyl]-1-hydroxy-2-phenylindole](/img/structure/B2569484.png)